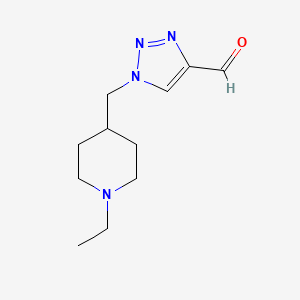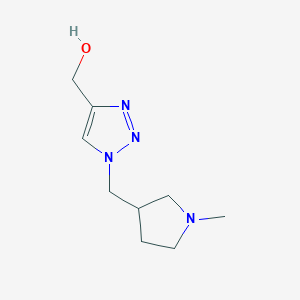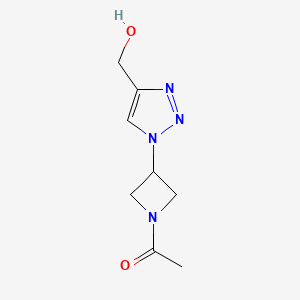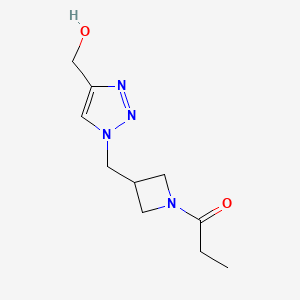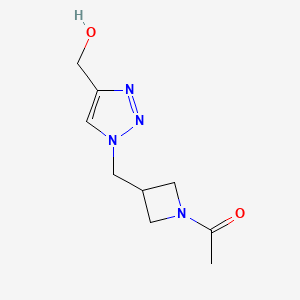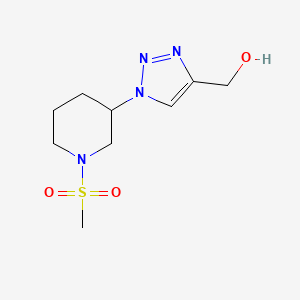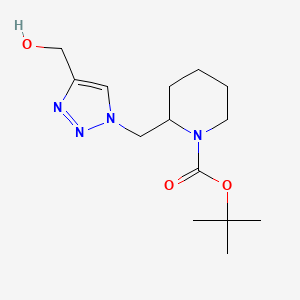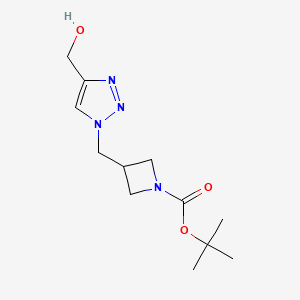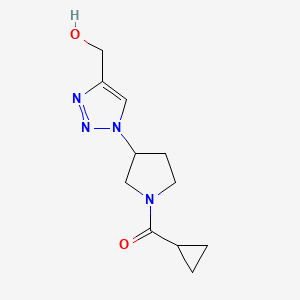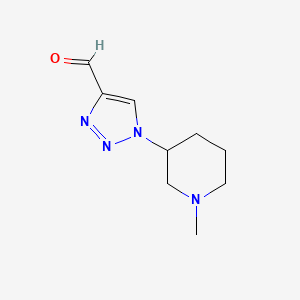
2-氯-1-(3-(甲氧甲基)-4-甲基吡咯烷-1-基)丙酮
描述
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, commonly known as CMP-Pyrrolidin-1-one, is a synthetic molecule that has been used in a variety of scientific research applications. CMP-Pyrrolidin-1-one is a chlorinated derivative of the parent compound, pyrrolidin-1-one. It has been widely studied due to its unique properties, including its ability to act as a prodrug, a substrate for various enzymes, and a substrate for drug delivery systems.
科学研究应用
在转移氢化中的催化应用:Aydemir等人(2014年)探讨了类似化合物在催化中的应用,特别是在转移氢化中。他们发现这些化合物可以作为各种酮的转移氢化的高效催化剂,实现高转化率 (Aydemir等人,2014年)。
光谱分析:Jukić等人(2010年)使用X射线和光谱技术对与“2-氯-1-(3-(甲氧甲基)-4-甲基吡咯烷-1-基)丙酮”密切相关的化合物进行了详细的结构分析。这项研究提供了关于分子结构和光学性质的见解,这对于理解该化合物在不同应用中的行为至关重要 (Jukić等人,2010年)。
聚合过程中的荧光探针:Wróblewski等人(1999年)研究了相关化合物作为荧光探针监测自由基聚合过程进展的应用。这些研究对于新材料的开发和理解聚合机制至关重要 (Wróblewski等人,1999年)。
物理和电解性质:Nambu等人(2013年)研究了甲氧甲基基团对与“2-氯-1-(3-(甲氧甲基)-4-甲基吡咯烷-1-基)丙酮”类似化合物的物理和电解性质的影响。这项研究对于电化学和材料科学的应用具有重要意义 (Nambu et al., 2013)。
用于DNA靶向的硅酞菁:Uslan和Sesalan(2013年)合成并研究了与所讨论化合物结构相关的硅酞菁的性质。这些化合物显示出在光动力疗法中作为DNA靶向剂的潜力 (Uslan & Sesalan, 2013)。
抗生素类似物的合成:Nakatani等人(1995年)致力于合成各种化合物,旨在复制抗生素罗西菲林的共轭杂环环系统。这是该化合物在制药研究中相关性的一个例子 (Nakatani et al., 1995)。
属性
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-7-4-12(10(13)8(2)11)5-9(7)6-14-3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVRZJDILNURDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1COC)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




